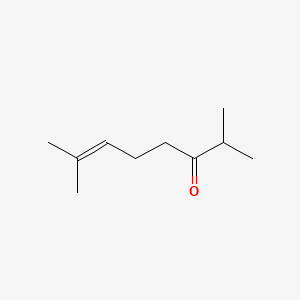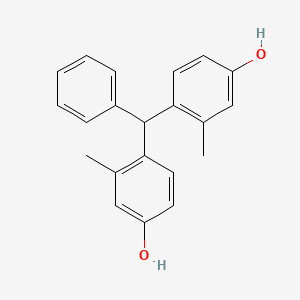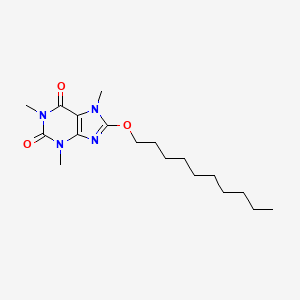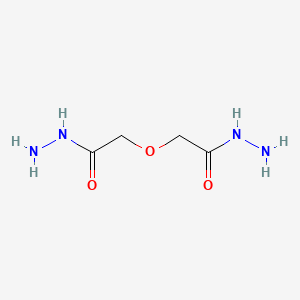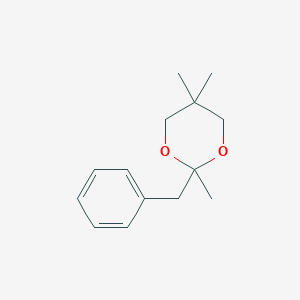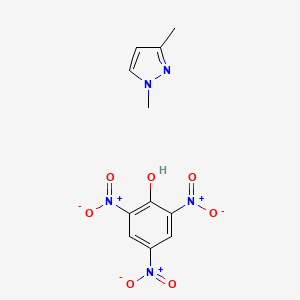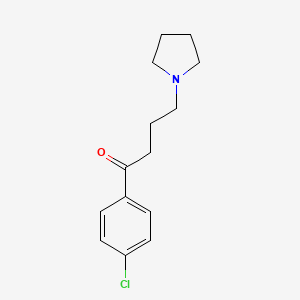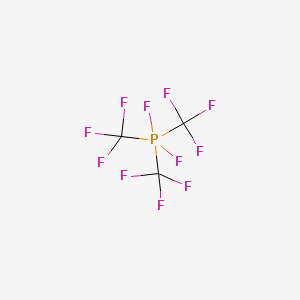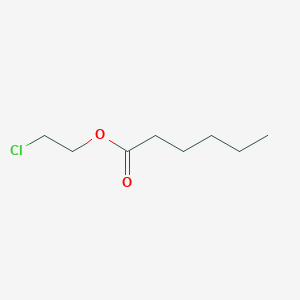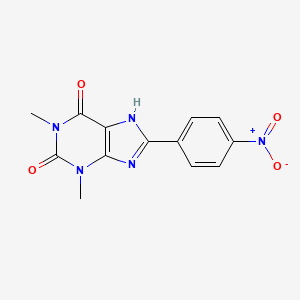
1,3-Dimethyl-8-(4-nitrophenyl)-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a purine core The purine core is substituted with two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-nitrobenzyl chloride.
Nucleophilic Substitution: The 1,3-dimethylxanthine undergoes nucleophilic substitution with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nitric acid and sulfuric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Reduction: 1,3-Dimethyl-8-(4-amino-phenyl)-3,7-dihydro-purine-2,6-dione.
Oxidation: Oxidized derivatives of the methyl groups, such as carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting purinergic receptors.
Biological Research: It is used as a tool compound to study the biological pathways involving purine derivatives and their interactions with cellular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of enzyme action and to develop enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as purinergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. The nitro group and the purine core play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine core with three methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar purine core with two methyl groups.
8-Phenyltheophylline: Similar structure with a phenyl group attached to the purine core.
Uniqueness
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is unique due to the presence of the nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
1094-63-9 |
|---|---|
Molecular Formula |
C13H11N5O4 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-nitrophenyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H11N5O4/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(6-4-7)18(21)22/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GZKNQJOZTRVLIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




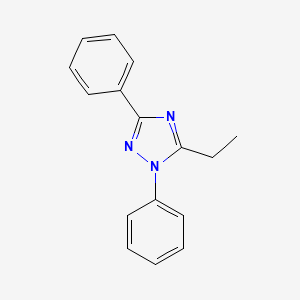
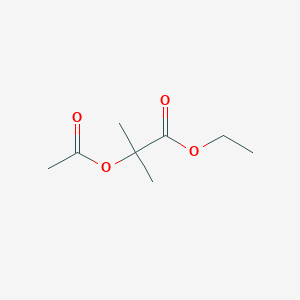
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
